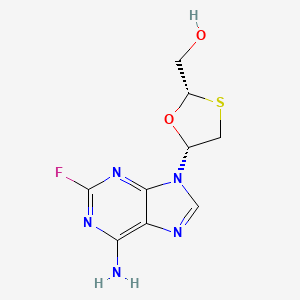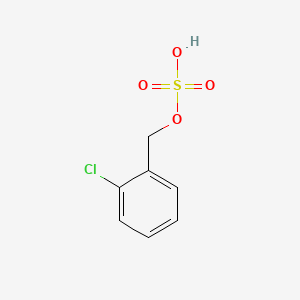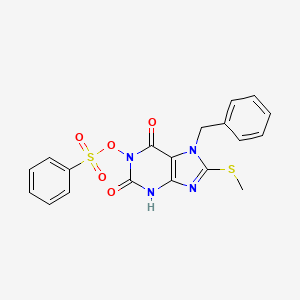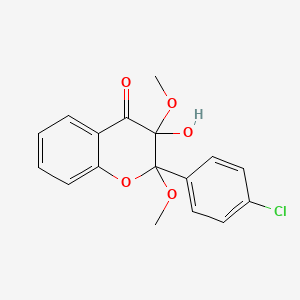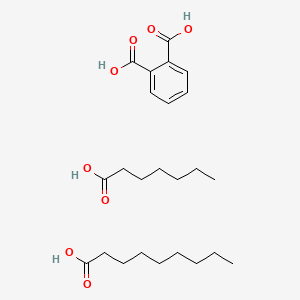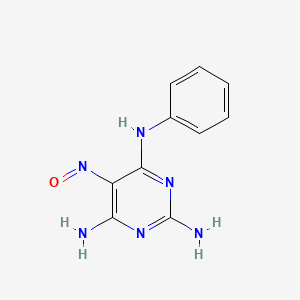
2,4,6-Pyrimidinetriamine, 5-nitroso-N4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Pyrimidinetriamine, 5-nitroso-N4-phenyl- is a chemical compound with the molecular formula C10H10N6O. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by the presence of a pyrimidine ring substituted with three amino groups and a nitroso group, along with a phenyl group attached to the nitrogen atom at the fourth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nitration and Condensation Method:
Chlorination and Condensation Method:
Industrial Production Methods
The industrial production of 2,4,6-Pyrimidinetriamine, 5-nitroso-N4-phenyl- typically involves large-scale nitration and condensation reactions, with careful control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction of the nitroso group to an amino group is a common reaction.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Products include nitro derivatives and other oxidized forms.
Reduction: The major product is the corresponding amine.
Substitution: Substituted derivatives with various functional groups attached to the amino groups.
Wissenschaftliche Forschungsanwendungen
2,4,6-Pyrimidinetriamine, 5-nitroso-N4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic metal catalysts and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 2,4,6-Pyrimidinetriamine, 5-nitroso-N4-phenyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Triaminopyrimidine: Similar structure but lacks the nitroso and phenyl groups.
5-Nitroso-2,4,6-triaminopyrimidine: Similar structure but lacks the phenyl group.
2,4,6-Triamino-5-nitrosopyrimidine: Similar structure but lacks the phenyl group.
Uniqueness
2,4,6-Pyrimidinetriamine, 5-nitroso-N4-phenyl- is unique due to the presence of both the nitroso and phenyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6944-14-5 |
|---|---|
Molekularformel |
C10H10N6O |
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
5-nitroso-4-N-phenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H10N6O/c11-8-7(16-17)9(15-10(12)14-8)13-6-4-2-1-3-5-6/h1-5H,(H5,11,12,13,14,15) |
InChI-Schlüssel |
LMEZNYKPDHWJJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=C2N=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


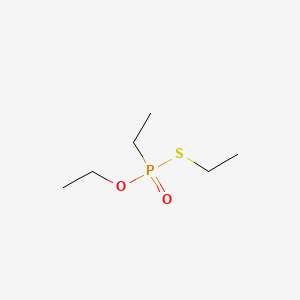
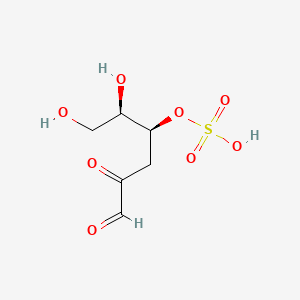
![2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B12800524.png)

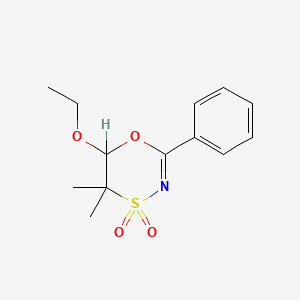
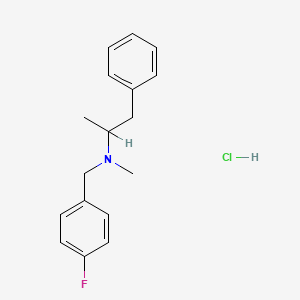
![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)
